4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid
Overview
Description
4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid: is a chemical compound with the molecular formula C17H20N2O4 and a molecular weight of 316.35 g/mol. This compound features a cyclopentyl group attached to a piperazine ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid typically involves multiple steps, starting with the formation of the piperazine ring. One common synthetic route includes the reaction of cyclopentylamine with diethyl malonate to form a cyclopentyl-substituted malonate, which is then cyclized to form the piperazine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzoic acid moiety can be further oxidized to produce carboxylic acids or their derivatives.
Reduction: : The piperazine ring can be reduced to form amines.
Substitution: : The cyclopentyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to substitute the cyclopentyl group.
Major Products Formed
Oxidation: : Benzoic acid derivatives such as benzene-1,2,4-tricarboxylic acid.
Reduction: : Piperazine derivatives such as piperazine-1-carboxylic acid.
Substitution: : Cyclopentyl-substituted compounds with different functional groups.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the cyclopentyl group and the piperazine ring. Similar compounds include:
4-[(4-Methyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid
4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid
4-[(4-Propyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid
These compounds differ in the alkyl group attached to the piperazine ring, which can affect their chemical properties and biological activities.
Properties
IUPAC Name |
4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-15-16(21)19(14-3-1-2-4-14)10-9-18(15)11-12-5-7-13(8-6-12)17(22)23/h5-8,14H,1-4,9-11H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBCQGPYAOAEMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(C(=O)C2=O)CC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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